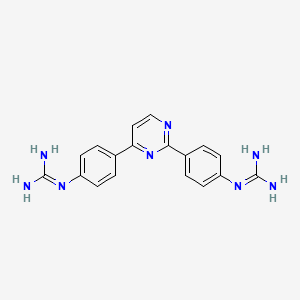
Guanidine, N,N'''-(2,4-pyrimidinediyldi-4,1-phenylene)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine is a compound with the molecular formula C18H18N8 and a molecular weight of 346.39 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine typically involves the reaction of bis-chalcones with guanidine hydrochloride or thiourea under basic conditions . For example, a mixture of the bis-chalcone compound, guanidine hydrochloride, sodium hydroxide, and ethanol is refluxed for several hours. After the reaction is complete, the mixture is poured onto ice to precipitate the product, which is then purified.
Industrial Production Methods
While specific industrial production methods for 1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine N-oxides, while substitution reactions could produce various substituted pyrimidine derivatives.
科学研究应用
1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Pyrimidine derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to these enzymes, blocking their activity and disrupting cellular processes.
相似化合物的比较
Similar Compounds
Cytosine: A pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
Uracil: A pyrimidine base found in RNA.
Barbituric Acid: A pyrimidine derivative used in the synthesis of barbiturates.
Uniqueness
1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine is unique due to its specific structure, which includes two guanidine groups attached to a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
648415-54-7 |
|---|---|
分子式 |
C18H18N8 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
2-[4-[2-[4-(diaminomethylideneamino)phenyl]pyrimidin-4-yl]phenyl]guanidine |
InChI |
InChI=1S/C18H18N8/c19-17(20)24-13-5-1-11(2-6-13)15-9-10-23-16(26-15)12-3-7-14(8-4-12)25-18(21)22/h1-10H,(H4,19,20,24)(H4,21,22,25) |
InChI 键 |
PXKMEJVPRMVGSW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)N=C(N)N)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B15213707.png)
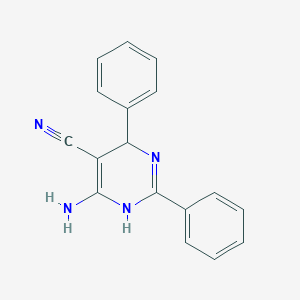

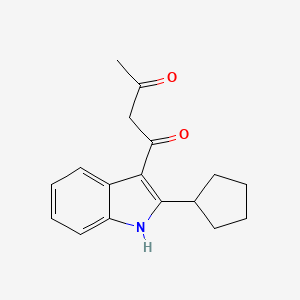
![(3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol](/img/structure/B15213728.png)
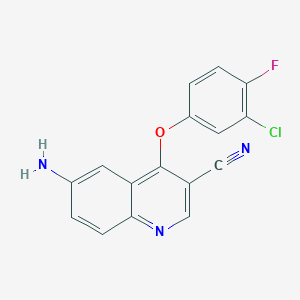
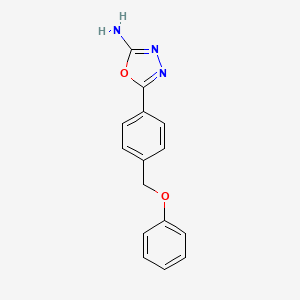
![5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213748.png)



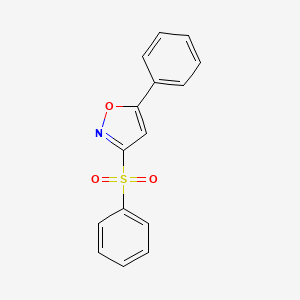
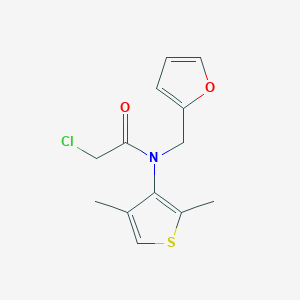
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)
